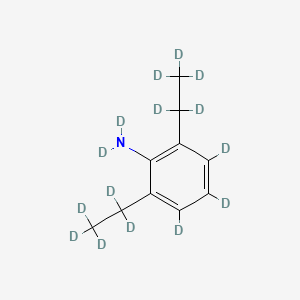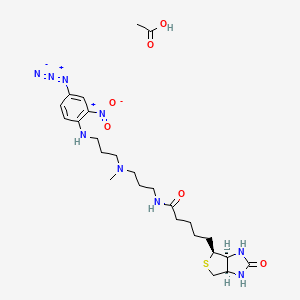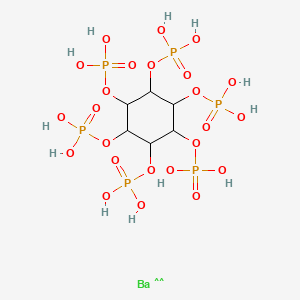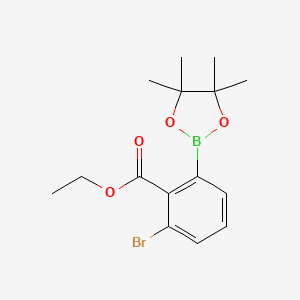
2,6-二乙基苯胺-d15
描述
2,6-Diethylaniline-d15 is a deuterated form of 2,6-Diethylaniline, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research to track the behavior and interactions of 2,6-Diethylaniline in biological systems due to the presence of deuterium, which acts as a stable isotope tracer.
科学研究应用
2,6-Diethylaniline-d15 is used in various scientific research applications, including:
Chemistry: As a stable isotope tracer to study reaction mechanisms and pathways.
Biology: To track the metabolic fate of 2,6-Diethylaniline in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs containing 2,6-Diethylaniline.
Industry: In the development of new materials and chemicals where isotopic labeling is required for detailed analysis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diethylaniline-d15 involves the deuteration of 2,6-Diethylaniline. The process typically includes the following steps:
Starting Material: 2,6-Diethylaniline.
Deuteration: The hydrogen atoms in 2,6-Diethylaniline are replaced with deuterium using deuterium gas (D2) or deuterated reagents under specific reaction conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the exchange of hydrogen with deuterium.
Reaction Conditions: The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of 2,6-Diethylaniline-d15 follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve high yields of the deuterated compound.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product is subjected to rigorous quality control measures to ensure the isotopic purity and chemical integrity of 2,6-Diethylaniline-d15.
化学反应分析
Types of Reactions
2,6-Diethylaniline-d15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced derivatives.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
作用机制
The mechanism of action of 2,6-Diethylaniline-d15 involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with 2,6-Diethylaniline.
Pathways: The deuterium atoms in 2,6-Diethylaniline-d15 allow researchers to trace the compound through metabolic pathways, providing insights into its biochemical interactions and transformations.
相似化合物的比较
Similar Compounds
2,6-Diethylaniline: The non-deuterated form of the compound.
N,N-Diethylaniline: A similar compound with diethyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: A compound with methyl groups instead of ethyl groups at the 2 and 6 positions
Uniqueness
2,6-Diethylaniline-d15 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific studies.
属性
IUPAC Name |
N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHNROGBXVLLX-IFODOZFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584006 | |
| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-89-0 | |
| Record name | Benzen-3,4,5-d3-amine-d2, 2,6-di(ethyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285132-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















